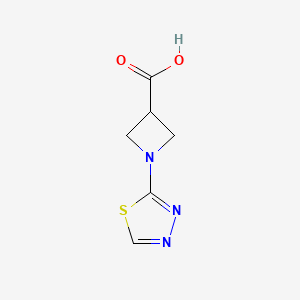

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid

Beschreibung

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound combining an azetidine ring (a four-membered saturated nitrogen heterocycle) with a 1,3,4-thiadiazole moiety and a carboxylic acid group. Its molecular formula is C₆H₇N₃O₂S, with a molecular weight of 185.20 g/mol (free acid form) . The compound is commercially available as a hydrochloride salt (C₆H₈ClN₃O₂S, MW 221.67 g/mol, CAS: EN300-28256862) but has been discontinued in its free acid form (CAS: 1016838-93-9) due to unspecified challenges in production or stability .

The structural uniqueness of this compound lies in its hybrid architecture:

- The 1,3,4-thiadiazole group contributes electron-deficient properties, enabling π-π stacking interactions and hydrogen bonding.

- The carboxylic acid moiety enhances solubility and offers a site for further functionalization.

Eigenschaften

Molekularformel |

C6H7N3O2S |

|---|---|

Molekulargewicht |

185.21 g/mol |

IUPAC-Name |

1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2S/c10-5(11)4-1-9(2-4)6-8-7-3-12-6/h3-4H,1-2H2,(H,10,11) |

InChI-Schlüssel |

QEHGOWLKIWRGIK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1C2=NN=CS2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring due to its ring strain. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent.

Medicine: Research is ongoing into its potential use as an anticancer and antiviral agent.

Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with biomolecules such as proteins and DNA, leading to its biological activity . The azetidine ring, due to its strain, can undergo ring-opening reactions that are crucial for its reactivity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Commercial Attributes

Structural Comparisons

Azetidine vs. Pyrrolidine and Thiadiazole vs. Thiazole

- Ring Size and Rigidity: The azetidine ring in the target compound is smaller (4-membered) than the pyrrolidine ring (5-membered) in compound 4a ().

- Heteroatom Differences: The 1,3,4-thiadiazole (two nitrogen, one sulfur) in the target compound differs from the 1,3-thiazole (one nitrogen, one sulfur) in 4a.

Functional Group Impact

- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound offers hydrogen-bonding capability and pH-dependent solubility, whereas the methyl ester in 4a () is more lipophilic, favoring membrane permeability .

- Amino vs. Carboxylic Acid: The 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine () contains an amine group instead of a carboxylic acid, shifting its reactivity toward nucleophilic interactions .

Biologische Aktivität

1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 185.2 g/mol |

| CAS Number | 1343942-63-1 |

| Melting Point | Not specified |

| Boiling Point | 396.3 ± 52.0 °C (predicted) |

| pKa | 3.28 ± 0.20 (predicted) |

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole, including 1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid, exhibit significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens:

- Antibacterial Activity : The compound has shown potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that several synthesized thiadiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL against various bacterial strains .

- Antifungal Activity : In addition to antibacterial effects, some derivatives have been tested for antifungal properties, showing promising results against common fungal pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in multiple studies. The mechanism is believed to involve the inhibition of inflammatory mediators such as cytokines and prostaglandins:

- A study reported that certain thiadiazole compounds significantly reduced inflammation in animal models, suggesting a potential for developing anti-inflammatory drugs based on this scaffold .

Anticancer Activity

The anticancer effects of 1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid have also been explored:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds containing the thiadiazole moiety can induce apoptosis and inhibit cell proliferation. For instance, one study found that these compounds exhibited cytotoxic effects on Ehrlich’s Ascites carcinoma cells .

Case Studies

Several case studies have highlighted the biological activities of thiadiazole derivatives:

- Synthesis and Evaluation : A series of new thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with specific substitutions on the thiadiazole ring displayed enhanced antibacterial effects compared to their unsubstituted counterparts .

- Anti-inflammatory Mechanism : Research demonstrated that certain thiadiazole derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling azetidine-3-carboxylic acid derivatives with functionalized thiadiazole precursors. For example, carbodiimide coupling agents like EDCI with HOBt in dichloromethane (DCM) facilitate amide bond formation. Reaction optimization includes adjusting stoichiometry (e.g., 1.1 equivalents of acylating agent), temperature (room temperature to reflux), and time (6–15 hours). Post-synthesis, purification via silica gel chromatography with gradients of hexane/ethyl acetate ensures product isolation. Yields can be improved by iterative solvent selection (e.g., DMF/acetic acid for recrystallization) and protecting group strategies (e.g., Boc deprotection with TFA) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying regiochemistry and substituent positions, particularly distinguishing azetidine protons (δ 3.5–4.5 ppm) from thiadiazole aromatic signals. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carboxylic acid (-COOH) stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or X-ray crystallography may resolve ambiguities in stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on the thiadiazole ring or azetidine moiety) influence biological activity in vitro?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on thiadiazole) and evaluating activity in cellular assays. For instance, replacing the thiadiazole’s 5-methyl group with a chlorine atom enhances antimicrobial activity due to increased lipophilicity. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to target enzymes, such as bacterial dihydrofolate reductase. Experimental validation via IC₅₀ assays and cytotoxicity profiling (e.g., against HEK-293 cells) is critical to confirm selectivity .

Q. What are the key challenges in resolving contradictory data between synthetic yields and biological activity across studies?

- Methodological Answer : Contradictions may arise from impurities in intermediates (e.g., unreacted Boc-protected precursors) or batch-to-batch variability in reaction conditions. Rigorous analytical validation (e.g., HPLC purity >95%) and replication under standardized protocols are necessary. For biological assays, ensure consistent cell lines, incubation times, and controls. Meta-analysis of literature data (e.g., comparing IC₅₀ values across publications) can identify trends obscured by methodological differences .

Q. What in vitro models are most suitable for evaluating the pharmacokinetic properties of this compound, given its hybrid structure?

- Methodological Answer : Caco-2 cell monolayers assess intestinal permeability, while cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) evaluate metabolic stability. Plasma stability studies (incubation in human plasma at 37°C for 24 hours) quantify degradation rates. For CNS-targeted applications, blood-brain barrier (BBB) penetration can be predicted using parallel artificial membrane permeability assays (PAMPA-BBB). Structural analogs with logP values <3.0 typically exhibit favorable bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.